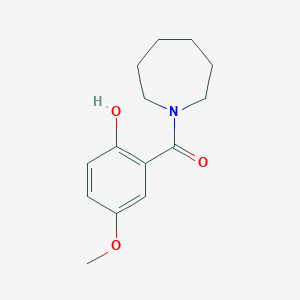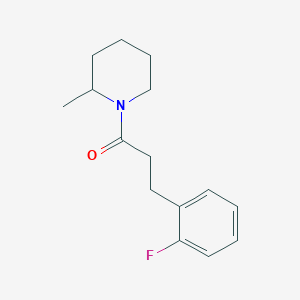
3-(2-Fluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one, also known as 2-Fluoromethcathinone (2-FMC), is a synthetic cathinone which belongs to the family of phenethylamines. Synthetic cathinones are known to have stimulant properties and are often used as recreational drugs. However,
实验室实验的优点和局限性
One advantage of using 2-FMC in lab experiments is that it has a similar mechanism of action to other stimulant drugs, making it a useful tool for studying the effects of these drugs on the brain. However, one limitation is that 2-FMC is a relatively new drug and there is limited research available on its effects.
未来方向
There are several future directions for research on 2-FMC. One area of interest is studying the long-term effects of 2-FMC use on the brain and body. Another area of interest is studying the effects of 2-FMC on different populations, such as adolescents and individuals with pre-existing medical conditions. Additionally, research could focus on developing new therapeutic drugs based on the structure of 2-FMC.
合成方法
The synthesis method of 2-FMC involves the reaction of 2-Fluorophenylacetonitrile with 2-Methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then subjected to acid hydrolysis to obtain 2-FMC.
科学研究应用
2-FMC has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain lead to a range of biochemical and physiological effects. These include increased heart rate, blood pressure, body temperature, and respiration rate. Additionally, 2-FMC has been found to have anxiogenic and locomotor effects.
属性
IUPAC Name |
3-(2-fluorophenyl)-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-12-6-4-5-11-17(12)15(18)10-9-13-7-2-3-8-14(13)16/h2-3,7-8,12H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDADMEZBUYIZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)

![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
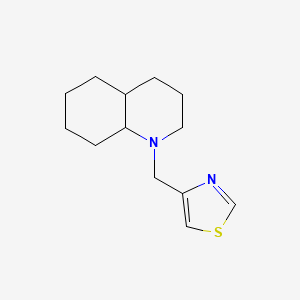

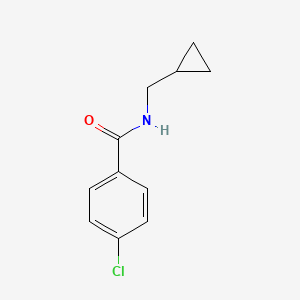
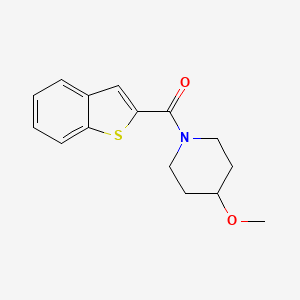

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)

